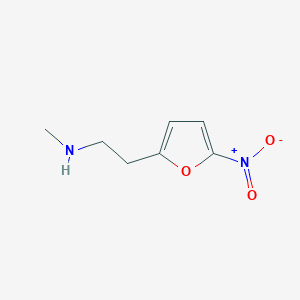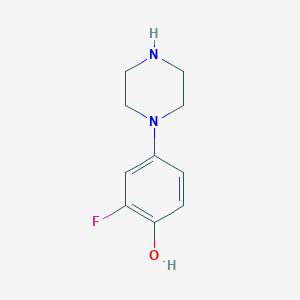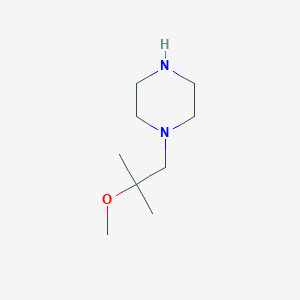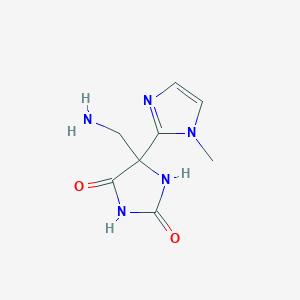
Methyl2-hydroxy-4-methanesulfonamidobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl2-hydroxy-4-methanesulfonamidobenzoate is an organic compound with a complex structure that includes a benzoate core substituted with hydroxyl and methanesulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-hydroxy-4-methanesulfonamidobenzoate typically involves the esterification of 2-hydroxy-4-methanesulfonamidobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反応の分析
Types of Reactions
Methyl2-hydroxy-4-methanesulfonamidobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
科学的研究の応用
Methyl2-hydroxy-4-methanesulfonamidobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl2-hydroxy-4-methanesulfonamidobenzoate involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
Sulfonamides: Compounds containing the sulfonamide group, such as sulfamethoxazole and sulfadiazine.
Benzoates: Compounds with a benzoate core, such as methyl benzoate and ethyl benzoate.
Uniqueness
Methyl2-hydroxy-4-methanesulfonamidobenzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C9H11NO5S |
|---|---|
分子量 |
245.25 g/mol |
IUPAC名 |
methyl 2-hydroxy-4-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C9H11NO5S/c1-15-9(12)7-4-3-6(5-8(7)11)10-16(2,13)14/h3-5,10-11H,1-2H3 |
InChIキー |
QYPDHCHCOWWYES-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13612668.png)


![2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B13612685.png)


![1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine](/img/structure/B13612706.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid](/img/structure/B13612723.png)


![Tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13612742.png)

